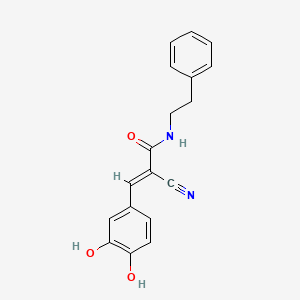

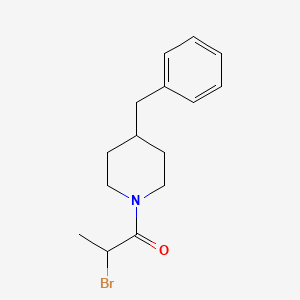

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide

概要

説明

チロホスチン AG 698 は、N-(2-フェニルエチル)-3,4-ジヒドロキシベンジリデンシアノアセトアミドとしても知られており、チロホスチンファミリーに属する合成化合物です。チロホスチンは、細胞シグナル伝達経路において重要な役割を果たすタンパク質チロシンキナーゼを阻害する能力で知られています。 チロホスチン AG 698 は、特に上皮成長因子受容体(EGFR)タンパク質チロシンキナーゼを阻害するため、がん研究やその他の生物医学的用途において貴重なツールとなっています .

準備方法

合成経路と反応条件

チロホスチン AG 698 の合成には、重要な中間体である 3,4-ジヒドロキシベンズアルデヒドの調製から始まるいくつかのステップが含まれます。この中間体は、塩基の存在下でシアノアセトアミドと反応して、ベンジリデンシアノアセトアミドのコア構造を形成します。最後のステップでは、シアノアセトアミド部分の窒素原子にフェニルエチル基を付加します。 反応条件は通常、ジメチルスルホキシド(DMSO)またはエタノールなどの溶媒の使用を含み、反応は完全な変換を確実にするために高温で行われます .

工業生産方法

チロホスチン AG 698 の工業生産は、同様の合成経路に従いますが、大規模生産に合わせて最適化されています。これには、継続的な流れの反応器と自動化されたシステムの使用が含まれており、品質と収量の安定性を確保しています。 反応条件は、不純物を最小限に抑え、最終製品の純度を最大限に高めるために注意深く制御されます .

化学反応の分析

反応の種類

チロホスチン AG 698 は、以下を含むさまざまな化学反応を受けます。

酸化: ベンゼン環のヒドロキシル基は、酸化されてキノンを形成する可能性があります。

還元: シアノ基は還元されて第一級アミンを形成する可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムや触媒の存在下での水素ガスなどの還元剤が使用されます。

主な生成物

酸化: キノンおよびその他の酸化誘導体。

還元: 第一級アミンおよびその他の還元誘導体。

科学研究への応用

チロホスチン AG 698 は、以下を含む幅広い科学研究用途があります。

化学: タンパク質チロシンキナーゼの阻害を研究するためのモデル化合物として使用されます。

生物学: さまざまな細胞プロセスにおける EGFR の役割を理解するための細胞シグナル伝達研究で使用されます。

医学: EGFR を阻害する能力により、がん治療における潜在的な治療効果について調査されています。

科学的研究の応用

Tyrphostin AG 698 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the inhibition of protein tyrosine kinases.

Biology: Employed in cell signaling studies to understand the role of EGFR in various cellular processes.

Medicine: Investigated for its potential therapeutic effects in cancer treatment due to its ability to inhibit EGFR.

Industry: Utilized in the development of new drugs and therapeutic agents targeting protein tyrosine kinases

作用機序

チロホスチン AG 698 は、上皮成長因子受容体(EGFR)タンパク質チロシンキナーゼの活性を阻害することによって効果を発揮します。それはキナーゼドメインの ATP 結合部位に結合し、受容体のチロシン残基のリン酸化を阻止します。この阻害は、細胞増殖、生存、および遊走に関与する下流シグナル伝達経路を混乱させます。 関与する分子標的および経路には、Ras-Raf-MEK-ERK 経路と PI3K-Akt 経路が含まれます .

類似化合物の比較

チロホスチン AG 698 は、より大きなチロホスチンファミリーの一部であり、これには以下のような化合物も含まれます。

チロホスチン AG 490: Jak2 および Jak3 キナーゼを阻害します。

チロホスチン AG 555: 血小板由来成長因子受容体(PDGFR)キナーゼを阻害します。

チロホスチン AG 82: ホスファチジルイノシトール 5-リン酸 4-キナーゼ(PI5P4Kα)を阻害します。

これらの化合物と比較して、チロホスチン AG 698 は、EGFR の特異的な阻害においてユニークであり、がん研究と治療において特に価値があります .

類似化合物との比較

Tyrphostin AG 698 is part of a larger family of tyrphostins, which includes compounds such as:

Tyrphostin AG 490: Inhibits Jak2 and Jak3 kinases.

Tyrphostin AG 555: Inhibits platelet-derived growth factor receptor (PDGFR) kinase.

Tyrphostin AG 82: Inhibits phosphatidylinositol 5-phosphate 4-kinase (PI5P4Kα).

Compared to these compounds, Tyrphostin AG 698 is unique in its specific inhibition of EGFR, making it particularly valuable in cancer research and therapy .

特性

IUPAC Name |

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c19-12-15(10-14-6-7-16(21)17(22)11-14)18(23)20-9-8-13-4-2-1-3-5-13/h1-7,10-11,21-22H,8-9H2,(H,20,23)/b15-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQHNBGRWRQWFI-XNTDXEJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701018003 | |

| Record name | Tyrphostin AG 698 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133550-38-6 | |

| Record name | (2E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133550-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrphostin AG 698 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[(3-Chloro-4-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B7847884.png)

![2-chloro-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B7847990.png)